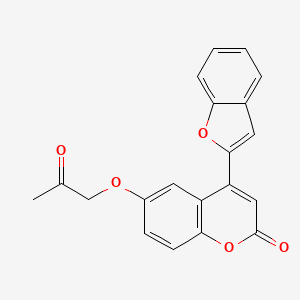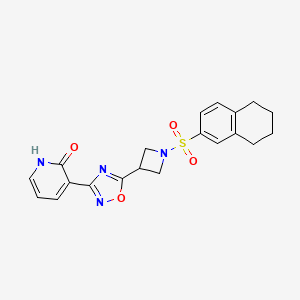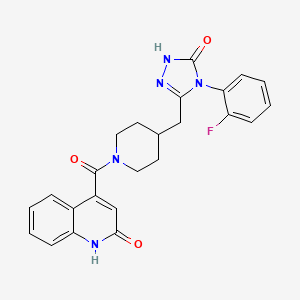
4-(1-Benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one is a chemical compound that is commonly known as flavone. Flavone is a type of flavonoid that is found in various plants and has been extensively studied for its potential health benefits. Flavone has been shown to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one is not fully understood. However, it is believed that flavone exerts its biological effects by modulating various signaling pathways in the body. For example, flavone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Flavone has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
Flavone has been shown to have various biochemical and physiological effects. For example, flavone has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Flavone has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, which may contribute to its anticancer properties. In addition, flavone has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-Benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one in lab experiments is its potential to exert various biological effects. Flavone has been shown to have antioxidant, anti-inflammatory, and anticancer properties, which make it a promising compound for further study. However, one of the limitations of using flavone in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 4-(1-Benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one. One potential direction is to further investigate its potential as an anticancer agent. Flavone has been shown to inhibit the growth of various types of cancer cells in vitro, and further studies are needed to determine its potential as a therapeutic agent in vivo. Another potential direction is to investigate its potential as a neuroprotective agent. Flavone has been shown to have neuroprotective properties in animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent for these conditions. Finally, further studies are needed to determine the optimal dosage and administration route of 4-(1-Benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one for various applications.
Métodos De Síntesis
The synthesis of 4-(1-Benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one can be achieved through various methods, including the Knoevenagel condensation reaction. This method involves the condensation of 2-hydroxyacetophenone and benzofuran-2-carboxaldehyde in the presence of a base such as piperidine. The resulting product is then reacted with ethyl acetoacetate to form the final product.
Aplicaciones Científicas De Investigación
Flavone has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Flavone has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, flavone has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-(1-benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c1-12(21)11-23-14-6-7-18-15(9-14)16(10-20(22)25-18)19-8-13-4-2-3-5-17(13)24-19/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZXNOXNJBGCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzofuran-2-yl)-6-(2-oxopropoxy)chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2853583.png)
![(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2853584.png)
![4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853585.png)


![(3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2853593.png)


![2-(3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2853596.png)
![Urea, N-(3-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2853597.png)

![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2853602.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2853604.png)
![1-(3-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2853605.png)